Home > Products > Screening Compounds P88423 > 4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 4-fluorobenzoate
4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 4-fluorobenzoate -

4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 4-fluorobenzoate

Catalog Number: EVT-4000948
CAS Number:
Molecular Formula: C27H30FN7O5
Molecular Weight: 551.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474)

Compound Description: ZSTK474 is a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. [, , , ] It exhibits inhibitory activity against all three class Ia PI3K enzymes (p110α, p110β, and p110δ) as well as two mutant forms of the p110α isoform (H1047R and E545K). [] In vivo studies using a U87MG human glioblastoma tumor xenograft model demonstrated significant tumor growth reduction (81%) with ZSTK474 treatment at 50 mg/kg. []

Relevance: ZSTK474 serves as a foundational structure for numerous PI3K inhibitors, including the target compound 4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 4-fluorobenzoate. [, , , ] Both compounds share the core 4,6-di-4-morpholinyl-1,3,5-triazin-2-yl moiety, highlighting their structural similarity and potential for targeting PI3K.

6-Amino-4-methoxy analogue of ZSTK474

Compound Description: This ZSTK474 analogue demonstrated a significant potency enhancement (over 1000-fold) compared to its 6-aza-4-methoxy counterpart against all three class Ia PI3K enzymes (p110α, p110β, and p110δ). [] It also exhibited notable potency against two mutant forms of the p110α isoform (H1047R and E545K). []

Relevance: This compound highlights the importance of substitutions on the benzimidazole ring for modulating the potency of ZSTK474-derived PI3K inhibitors. [] While the target compound, 4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 4-fluorobenzoate, does not possess a benzimidazole ring, this analogue emphasizes the impact of structural modifications on activity within this compound family.

Compound Description: Researchers designed and synthesized a series of novel 1,3,5-triazine and pyrimidine derivatives incorporating a dithiocarbamate moiety as potential PI3Kα selective inhibitors. [] This work stemmed from the established efficacy of ZSTK474. []

Relevance: These derivatives, while not sharing the exact core structure of 4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 4-fluorobenzoate, demonstrate the exploration of different heterocyclic scaffolds (1,3,5-triazine and pyrimidine) as potential PI3K inhibitors. [] This highlights the ongoing research into diverse chemical structures for targeting this enzyme family.

WX8-family of PIKFYVE Inhibitors

Compound Description: This group of five chemical analogs, identified through high-throughput screening, displayed disruptive effects on lysosome homeostasis, specifically affecting lysosome fission, molecule trafficking into lysosomes, and heterotypic fusion between lysosomes and autophagosomes. [] Notably, WX8, the most potent member, exhibited significant lethality in autophagy-dependent melanoma A375 cells, surpassing the effects of lysosomal inhibitors hydroxychloroquine and chloroquine. []

Relevance: Although structurally distinct from 4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 4-fluorobenzoate, the WX8-family underscores the significance of targeting autophagy-related pathways in cancer treatment, a potential area of research connected to PI3K signaling. []

N-(3-chloro-4-fluorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride (XBA)

Compound Description: XBA is a potent and selective PI3Kα inhibitor. [] It demonstrates significant antitumor activity. []

Relevance: XBA shares the 4,6-dimorpholino-1,3,5-triazin-2-yl core structure with the target compound, 4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 4-fluorobenzoate. [] This structural similarity suggests that both compounds likely target the PI3K pathway and highlights the importance of this core structure for PI3K inhibition.

N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride (XB6)

Compound Description: XB6 is a potent and selective PI3Kα inhibitor. []

Relevance: XB6, similar to XBA, shares the 4,6-dimorpholino-1,3,5-triazin-2-yl core with the target compound, 4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 4-fluorobenzoate. [] This shared structural motif suggests a common target within the PI3K pathway and emphasizes the relevance of this scaffold for developing PI3K inhibitors.

Properties

Product Name

4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 4-fluorobenzoate

IUPAC Name

[4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-ethoxyphenyl] 4-fluorobenzoate

Molecular Formula

C27H30FN7O5

Molecular Weight

551.6 g/mol

InChI

InChI=1S/C27H30FN7O5/c1-2-39-23-17-19(3-8-22(23)40-24(36)20-4-6-21(28)7-5-20)18-29-33-25-30-26(34-9-13-37-14-10-34)32-27(31-25)35-11-15-38-16-12-35/h3-8,17-18H,2,9-16H2,1H3,(H,30,31,32,33)/b29-18+

InChI Key

FWZFEPXBLPCJQA-RDRPBHBLSA-N

SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC(=O)C5=CC=C(C=C5)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC(=O)C5=CC=C(C=C5)F

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC(=O)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.